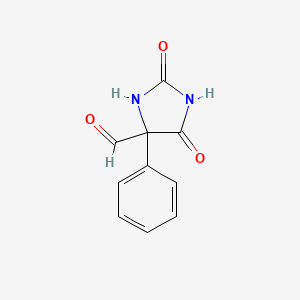

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

6952-40-5 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2,5-dioxo-4-phenylimidazolidine-4-carbaldehyde |

InChI |

InChI=1S/C10H8N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-6H,(H2,11,12,14,15) |

InChI Key |

RGFCKUHPUDMQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C=O |

Origin of Product |

United States |

Preparation Methods

Bucherer–Bergs Reaction

A common approach to synthesize the hydantoin ring involves the Bucherer–Bergs reaction, which condenses a ketone (e.g., acetophenone) with potassium cyanide and ammonium carbonate under reflux conditions in an ethanol-water mixture.

- Procedure : Acetophenone (1 mmol) is dissolved in ethanol-water (1:1), then potassium cyanide (3 mmol) and anhydrous ammonium carbonate (7 mmol) are added. The mixture is heated at 58–61 °C for 48 hours.

- Workup : After reaction completion, the mixture is concentrated, acidified with dilute HCl, and the hydantoin precipitate is filtered and recrystallized from ethanol-water.

- Outcome : This yields 5-methyl-5-phenylimidazolidine-2,4-dione, the hydantoin core precursor.

Functionalization to this compound

Alkylation and Acylation

- The hydantoin core can be alkylated or acylated at the nitrogen or carbon atoms using appropriate reagents such as acylated anilines or alkyl halides.

- For example, hydantoin can be reacted with acylated anilines in the presence of potassium carbonate and potassium iodide in acetonitrile under reflux to yield alkylated hydantoin derivatives.

Introduction of the Aldehyde Group

- The aldehyde functionality at position 4 can be introduced by selective oxidation or by using aldehyde-containing reagents during the synthesis.

- Specific methods for direct aldehyde introduction on the hydantoin ring are less commonly detailed but may involve formylation reactions or the use of formyl-substituted precursors.

Alternative Synthetic Routes from Patents

Phenylimidazolidine Preparation (US Patent US6107488A)

- The patent describes preparation involving chloromethylenic intermediates, copper cyanide-mediated reactions, and subsequent purification steps.

- Alkylation reactions using sodium hydride in dimethylformamide with various alkyl halides (e.g., 4-iodobutoxy trimethylsilane) are used to functionalize the imidazolidine ring.

- Workup includes aqueous quenching, organic extraction, acid treatment, and chromatographic purification to isolate the desired phenylimidazolidine derivatives.

Phenylimidazolidines with Antiandrogenic Activity (US Patent US5411981A)

- This patent outlines the reaction of 1-(3-trifluoromethyl-4-nitro-phenyl)-4,4-dimethyl imidazolidine-2,5-dione with alkyl halides in the presence of sodium hydride to yield substituted phenylimidazolidines.

- Purification is achieved by silica gel chromatography using methylene chloride-acetone mixtures, followed by recrystallization.

Analytical and Characterization Data

- The synthesized hydantoin derivatives are characterized by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.

- For example, ^1H NMR spectra show characteristic singlets for hydantoin methyl protons (~δ 1.69–1.74 ppm) and amidic NH protons (~δ 8.9–10.7 ppm).

- Purity is confirmed by HPLC, with single peaks observed under gradient elution conditions.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Acetophenone, KCN, (NH4)2CO3, EtOH/H2O, 58–61 °C, 48 h | Bucherer–Bergs reaction to form hydantoin core | 5-methyl-5-phenylimidazolidine-2,4-dione |

| 2 | Hydantoin, K2CO3, KI, Acylated aniline, CH3CN, reflux 3–6 h | Alkylation/acylation at hydantoin nitrogen | Alkylated hydantoin derivatives |

| 3 | Sodium hydride, alkyl halides, DMF, ambient or elevated temp | Functionalization with alkyl groups or aldehyde precursors | Substituted phenylimidazolidines including aldehyde derivatives |

| 4 | Acidification, extraction, chromatography, recrystallization | Purification and isolation | Pure this compound |

Research Findings and Notes

- The Bucherer–Bergs reaction remains a reliable method for hydantoin core synthesis with good yields and reproducibility.

- Alkylation and acylation steps require careful control of stoichiometry and reaction time to avoid side reactions.

- Patented methods provide alternative routes for functionalization, including the use of sodium hydride and alkyl halides in polar aprotic solvents, enabling diverse substitution patterns.

- Analytical data confirm the structural integrity and purity of the final compounds, essential for further biological or chemical applications.

Chemical Reactions Analysis

Condensation Reactions with Diamines

The aldehyde group participates in Schiff base formation with primary amines. In one study, condensation with ethylenediamine produced bicyclic imidazolidine derivatives under mild conditions (ethanol, 60°C, 12 hours) . This reaction demonstrates the compound's utility in synthesizing fused heterocycles:

Example Reaction:

Conditions: Ethanol/water, NHOH, 60°C, 12 hours .

Grignard and Organometallic Additions

The aldehyde undergoes nucleophilic addition with Grignard reagents. For instance, reaction with methylmagnesium bromide yields secondary alcohols, which can be further oxidized to ketones or dehydrated .

Key Data:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CHMgBr | 4-(Hydroxyethyl)imidazolidine-dione | 72% | THF, 0°C → RT, 2 hours |

| CHMgBr | 4-(Benzyl alcohol) derivative | 65% | Ether, reflux, 4 hours |

Acylation and Alkylation of the Imidazolidine Core

The nitrogen atoms in the imidazolidine ring can be functionalized. Microwave-assisted alkylation with alkyl halides (e.g., benzyl chloride) introduces substituents at the N-position :

Example:

Conditions: DMF, CsCO, microwave (100°C, 15 minutes) .

Oxidation and Reduction Pathways

-

Oxidation: The aldehyde group is oxidized to a carboxylic acid using KMnO or CrO, yielding 4-carboxyimidazolidine-dione derivatives .

-

Reduction: NaBH reduces the aldehyde to a primary alcohol, producing 4-hydroxymethylimidazolidine-dione .

Oxidation Data:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO (acidic) | 4-Carboxylic acid derivative | 58% |

| CrO/HSO | Same as above | 63% |

Crossed Cannizzaro Reaction

Under basic conditions (NaOH), the aldehyde undergoes self-condensation via the Cannizzaro reaction, producing 4-hydroxymethyl and 4-carboxylic acid derivatives :

Conditions: Aqueous NaOH (50%), RT, 6 hours .

Heterocyclic Ring Modifications

The imidazolidine-dione ring participates in ring-opening and annulation reactions:

-

Ring Opening: Hydrolysis with HCl yields phenylglyoxal and urea derivatives .

-

Annulation: Reaction with hydrazines forms triazole-fused systems .

Annulation Example:

Conditions: Ethanol, reflux, 8 hours .

Thioacetal Formation

The aldehyde reacts with thiols (e.g., ethanedithiol) in the presence of Lewis acids (e.g., BF) to form thioacetals, protecting the aldehyde group :

Conditions: BF·EtO, CHCl, RT, 2 hours .

Pharmacological Derivatization

The compound serves as a precursor for cannabinoid receptor ligands. Substitution at the phenyl ring (e.g., halogens) enhances binding affinity :

Structure-Activity Data:

| Substituent (X) | CB1 Receptor K (nM) | CB2 Receptor K (nM) |

|---|---|---|

| H | 1,200 | >10,000 |

| 4-Cl | 353 | 2,163 |

| 4-Br | 243 | 1,890 |

Data from , tested using [H]-SR141716 binding assays.

Industrial-Scale Functionalization

Patent US6107488A describes halogenation (e.g., bromination) of the phenyl ring using CuCN/DMF at 130°C, followed by substitution with nucleophiles (e.g., CN) .

Example:

Scientific Research Applications

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include:

Inhibition of enzyme activity: By binding to the active site and preventing substrate access.

Modulation of receptor function: By interacting with receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidine Derivatives

| CAS Number | Chemical Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 6952-40-5 | 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde | Reference | Carbaldehyde group at 4-position |

| 27539-12-4 | (S)-5-Methyl-5-phenylimidazolidine-2,4-dione | 1.00 | Methyl substituent instead of carbaldehyde |

| 51169-17-6 | 5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione | 0.98 | p-Tolyl group at 5-position; no carbaldehyde |

| 17199-74-5 | Calcium 2,5-dioxo-4,4-diphenylimidazolidine-1,3-diide | 0.97 | Diphenyl substitution; calcium salt form |

Key Findings:

Functional Group Variations: The carbaldehyde group in 6952-40-5 distinguishes it from analogs like 27539-12-4, which features a methyl group. This difference likely influences reactivity, as aldehydes are more electrophilic and prone to nucleophilic addition reactions .

Substituent Effects: The phenyl group in 6952-40-5 contributes to aromatic stacking interactions, similar to 51169-17-4. The calcium salt form of 17199-74-5 enhances ionic character, making it distinct in solubility and stability profiles compared to the neutral 6952-40-5 .

Industrial Relevance :

- While 6952-40-5 is restricted to industrial applications, analogs like 27539-12-4 (similarity score 1.00) may have overlapping synthetic utility in pharmaceuticals or agrochemicals due to shared imidazolidine cores .

Research and Regulatory Notes

- Regulatory Gaps : The lack of an EC number for 6952-40-5 highlights the need for further regulatory evaluation, particularly regarding environmental persistence or toxicity .

- Synthetic Potential: The carbaldehyde group in 6952-40-5 offers a reactive site for derivatization, distinguishing it from less functionalized analogs like 51169-17-6 .

Biological Activity

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in pharmacology, supported by data tables and case studies.

The chemical structure of this compound can be represented by the following properties:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 208.18 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

- Formation of Imidazolidine Ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds and amines.

- Oxidation Steps : Subsequent oxidation steps convert intermediates into the desired dioxo structure.

- Functionalization : The introduction of the phenyl group and aldehyde functionality is performed through electrophilic aromatic substitution and formylation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may have implications for preventing cellular damage in various diseases.

Antimicrobial Properties

In vitro studies demonstrate that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

Anticancer Potential

Recent investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Antioxidant Efficacy in Cellular Models :

- A study conducted on human fibroblasts showed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.

-

Antimicrobial Testing Against Staphylococcus aureus :

- In a controlled experiment, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

-

Evaluation of Anticancer Activity :

- A study on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Modulation : The compound enhances endogenous antioxidant defenses.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptotic Pathway Activation : It activates caspases and alters mitochondrial membrane potential in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.